(7E)-3-(difluoromethyl)-6-phenyl-7-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-{[3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER is a complex organic compound featuring a unique structure that combines a triazolothiadiazine core with a difluoromethyl and phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER typically involves multiple steps, starting from readily available precursorsThe final step involves the etherification with 1,1,2,2-tetrafluoroethyl ether under specific reaction conditions, such as the use of a base and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives .
Scientific Research Applications
3-{[3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application, but they generally involve modulation of biochemical processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: This compound shares structural similarities and is known for its role as a peroxisome proliferator-activated receptor agonist.
Uniqueness
The uniqueness of 3-{[3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C20H12F6N4OS |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(7E)-3-(difluoromethyl)-6-phenyl-7-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C20H12F6N4OS/c21-16(22)17-27-28-19-30(17)29-15(12-6-2-1-3-7-12)14(32-19)10-11-5-4-8-13(9-11)31-20(25,26)18(23)24/h1-10,16,18H/b14-10+ |
InChI Key |
LBGOZBBZDPADNE-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN3C(=NN=C3S/C2=C/C4=CC(=CC=C4)OC(C(F)F)(F)F)C(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SC2=CC4=CC(=CC=C4)OC(C(F)F)(F)F)C(F)F |
Origin of Product |
United States |
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